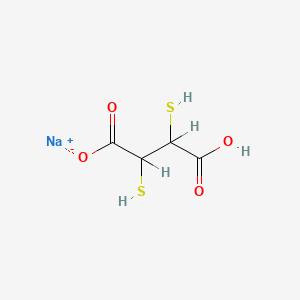

Sodium dimercaptosuccinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWRXLLYMXFJDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992458 | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71799-86-5 | |

| Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Sodium Dimercaptosuccinate

Established Synthetic Pathways for DMSA

The synthesis of DMSA has been approached through several established chemical routes, primarily utilizing starting materials like acetylenedicarboxylic acid or halogenated succinic acid derivatives.

Key synthetic methods include:

Reaction of Acetylenedicarboxylic Acid: A common and well-documented method involves the reaction of acetylenedicarboxylic acid with a sulfur-containing nucleophile. wikipedia.orggoogle.com This can be accomplished using either thioacetic acid or sodium thiosulfate (B1220275), followed by hydrolysis to yield DMSA. wikipedia.orggoogle.com A patented process describes dissolving acetylenedicarboxylic acid in water, cooling the solution, and adding sodium thiosulfate while maintaining a controlled acidic pH (e.g., pH 3) with the addition of a strong acid like HCl. google.com The resulting intermediate, a bisthiosulfatosuccinate salt, is then subjected to acid hydrolysis to produce the final DMSA product. google.com

From 2,3-Dibromosuccinic Acid: An alternative industrial pathway starts with 2,3-dibromosuccinic acid. google.com One patented method describes reacting 2,3-dibromosuccinic acid with ethyl xanthate to form an intermediate, which is then hydrolyzed to a 2,3-dimercaptosuccinate solution. google.com Subsequent acidification of this solution yields the 2,3-dimercaptosuccinic acid product. google.com This route is presented as an alternative to older industrial methods that involved an elimination reaction to form acetylenedicarboxylic acid disodium (B8443419) salt, followed by a reaction with thioacetic acid under strongly acidic conditions. google.com

The meso-isomer of DMSA is easier to synthesize and purify, making it more readily available for further derivatization. google.com

Table 1: Overview of Established DMSA Synthetic Pathways

| Starting Material | Key Reagents | Intermediate Product | Final Step | Reference(s) |

|---|---|---|---|---|

| Acetylenedicarboxylic Acid | Sodium Thiosulfate, Strong Acid (e.g., HCl) | Tetrasodium 2,3-bisthiosulfatosuccinate | Acid Hydrolysis | wikipedia.org, google.com |

| Acetylenedicarboxylic Acid | Thioacetic Acid | 2,3-Diacetylthio succinic acid | Hydrolysis | wikipedia.org, google.com, google.com |

| 2,3-Dibromosuccinic Acid | Ethyl Xanthate | 2,3-bis(ethoxythiocarbonylthio)succinic acid | Hydrolysis and Acidification | google.com |

Design and Synthesis of DMSA Analogues and Derivatives

To modify the physicochemical properties of DMSA, numerous analogues and derivatives have been synthesized. The primary goals of these modifications are often to enhance lipophilicity and alter distribution characteristics. ontosight.aiconicet.gov.ar

A significant class of DMSA derivatives consists of its mono- and dialkyl esters. These are typically prepared through the esterification of the parent acid. conicet.gov.arnih.gov The process generally involves reacting meso-DMSA with a specific alcohol in the presence of an acidic catalyst. aimspress.combesjournal.com

Monoesters: The synthesis of monoesters like Monoisoamyl DMSA (MiADMSA) is achieved through the controlled esterification of DMSA with the corresponding alcohol (e.g., isoamyl alcohol) in an acidic medium. aimspress.combesjournal.com Similarly, the monomethyl ester of meso-dimercaptosuccinic acid (MoMeDMSA) has been synthesized and characterized. nih.govacs.org The increased lipophilicity of these monoesters is a key feature derived from this modification. ontosight.aiconicet.gov.ar

Diesters: Various dialkyl esters have been prepared by the esterification of DMSA. nih.gov Examples include the dimethyl, diethyl, di-n-propyl, diisopropyl, and di-n-butyl esters of meso-2,3-dimercaptosuccinic acid. nih.govtandfonline.com The synthesis of the dimethyl ester, for instance, can be accomplished by heating DMSA in a mixture of methanol (B129727) and concentrated sulfuric acid. google.com The esterification of DMSA's carboxyl groups alters its coordination properties. nih.gov

Table 2: Examples of Synthesized DMSA Esters

| Ester Name | Abbreviation | Type | Alcohol Used | Reference(s) |

|---|---|---|---|---|

| Monomethyl meso-dimercaptosuccinate | MoMeDMSA | Monoester | Methanol | ontosight.ai, nih.gov |

| Monoisoamyl dimercaptosuccinic acid | MiADMSA | Monoester | Isoamyl alcohol | aimspress.com, besjournal.com |

| Dimethyl meso-2,3-dimercaptosuccinate | DMDMS | Diester | Methanol | nih.gov, tandfonline.com, nih.gov |

| Diethyl meso-2,3-dimercaptosuccinate | DEDMS | Diester | Ethanol | nih.gov, tandfonline.com |

| Diisopropyl meso-2,3-dimercaptosuccinate | Di-PDMS | Diester | Isopropanol | nih.gov, tandfonline.com |

| Di-n-butyl ester of meso-DMSA | Diester | n-Butanol | nih.gov |

To enhance the therapeutic potential and modify the pharmacokinetics of DMSA derivatives, nano-encapsulation strategies have been developed. This involves entrapping the compound within a nanoparticle carrier system.

Polymeric Nanoparticles: MiADMSA has been successfully encapsulated into polymeric nanoparticles. nih.govresearchgate.net The synthesis of these "nano-MiADMSA" particles involves preparing polymeric nanoparticles that entrap the DMSA monoester. nih.gov Characterization using transmission electron microscopy (TEM) and dynamic light scattering (DLS) has shown these nanoparticles to have a narrow size distribution, often in the 50 nm range. nih.gov

Solid Lipid Nanoparticles (SLNs): Another approach involves the synthesis of solid lipid nanoparticles loaded with MiADMSA. nih.gov These SLNs are synthesized to entrap the chelating agent, and characterization by TEM and DLS has indicated particle sizes in the range of 100-120 nm. nih.gov The general principle of forming such drug-loaded nanoparticles involves the controlled mixing of a solution containing the polymer/lipid and the drug with a non-solvent, causing nanoprecipitation. acs.org

The surface of magnetic nanoparticles (e.g., maghemite, γ-Fe₂O₃) has also been functionalized with DMSA. researchgate.netnih.gov This is typically achieved by adding an aqueous DMSA solution to a suspension of the magnetic nanoparticles under controlled pH, leading to the coating of the particles with DMSA molecules. nih.govresearchgate.net

Advancements in Industrial Process Development for DMSA and Related Compounds

Advancements in the industrial-scale synthesis of DMSA have focused on improving process safety, efficiency, cost-effectiveness, and product purity. google.com A key objective has been to develop methods suitable for large-scale production while minimizing the use of hazardous materials. google.comgoogle.com

One significant advancement involves moving away from reagents like liquid thioacetic acid, which is noted for its powerful and unpleasant odor and unstable quality. google.com A Chinese patent details an industrial method using ethyl xanthate to react with 2,3-dibromosuccinic acid. google.com This process is described as simpler, having a shorter preparation period, higher yield, and being more suitable for industrialized production compared to older routes. google.com

Purification is another critical aspect of industrial development. Crystalline DMSA is typically obtained by crystallizing the crude product from an alcohol, such as methanol or ethanol. google.com A patented method for producing low-odor DMSA involves washing the crystalline substrate at least once or twice with an aqueous medium, followed by drying at a temperature below 40°C. google.com This process is designed to improve patient compliance for oral formulations by removing objectionable odors. google.com The preparation of the final sodium dimercaptosuccinate salt is achieved through neutralization of the purified DMSA with an aqueous alkali, followed by crystallization. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| meso-2,3-Dimercaptosuccinic acid | DMSA, Succimer (B1681168) |

| Acetylenedicarboxylic acid | |

| Sodium thiosulfate | |

| Thioacetic acid | |

| 2,3-Dibromosuccinic acid | |

| Ethyl xanthate | |

| Hydrochloric acid | HCl |

| Monoisoamyl 2,3-dimercaptosuccinic acid | MiADMSA |

| Monomethyl meso-dimercaptosuccinic acid | MoMeDMSA |

| Dimethyl meso-2,3-dimercaptosuccinate | DMDMS |

| Diethyl meso-2,3-dimercaptosuccinate | DEDMS |

| Diisopropyl meso-2,3-dimercaptosuccinate | Di-PDMS |

| Di-n-butyl ester of meso-DMSA | |

| Isoamyl alcohol | |

| Methanol | |

| Ethanol | |

| Isopropanol | |

| n-Butanol | |

| Sulfuric acid | H₂SO₄ |

| Maghemite | γ-Fe₂O₃ |

| Sodium bicarbonate | NaHCO₃ |

Molecular Mechanisms and Coordination Chemistry of Dmsa

Ligand-Metal Interaction Dynamics: Role of Vicinal Dithiol Groups

The chelating prowess of DMSA is primarily attributed to its two vicinal thiol (sulfhydryl, -SH) groups. researchgate.netnumberanalytics.com These sulfur-containing functional groups have a high affinity for "soft" heavy metals, which are characterized by their high polarizability and preference for binding with soft ligands like sulfur. numberanalytics.comnih.gov The proximity of the two thiol groups on adjacent carbon atoms allows DMSA to act as a bidentate ligand, forming a stable five-membered ring structure with a metal ion, a phenomenon known as chelation. researchgate.net This chelate effect results in a more stable complex than if the metal were to bind to two separate monodentate thiol-containing molecules. numberanalytics.com

The interaction is not solely limited to the thiol groups. DMSA also possesses two carboxylic acid (-COOH) groups, which can also participate in metal binding, making it a potentially tetradentate ligand. wikipedia.org The mode of coordination can vary depending on the metal ion, the pH of the solution, and the metal-to-ligand ratio. For instance, DMSA can bind to heavy metal ions through its two mercapto groups or through one carboxyl and one mercapto group. wikipedia.org The sulfur atoms of the thiol groups, however, generally exhibit a stronger complexation ability for heavy metals like mercury (Hg), lead (Pb), and cadmium (Cd). wikipedia.org Upon complexation, the thiol groups ionize, and the resulting thiolate anions form strong covalent bonds with the metal cation. nih.gov

Speciation and Stability of DMSA-Metal Complexes

The interaction of DMSA with metal ions in a biological system is a dynamic process that leads to the formation of various complex species. The speciation—that is, the distribution of different complex forms—and the stability of these complexes are crucial determinants of DMSA's effectiveness as a chelating agent.

DMSA forms stable, water-soluble complexes with a range of toxic heavy metals, facilitating their excretion from the body. nih.gov The stability of these complexes is a key factor in mobilizing the metals from tissues. rsc.org

Lead (Pb): DMSA is a well-established chelator for lead. It forms a 1:1 complex with Pb(II) with a high stability constant, reported as 10^17.4. oup.com This strong binding is effective in reducing lead concentrations in the body. researchgate.net

Mercury (Hg): DMSA also effectively chelates mercury. rsc.org However, the coordination chemistry is complex. Studies using X-ray absorption spectroscopy and density functional theory (DFT) calculations have suggested that DMSA may not form a simple 1:1 chelate with mercuric ions (Hg²⁺). Instead, more complex structures involving multiple DMSA molecules and mercury atoms, such as Hg₂L₂ and Hg₃L₃ (where L represents the DMSA ligand), may be formed. lisanagy.comzetpilnutrition.com At a pH of 7.4, the monomeric HgL complex is a predominant species. uc.pt

Arsenic (As): DMSA is efficacious against arsenic toxicity. researchgate.net It is particularly well-suited for chelating trivalent arsenic (As(III)) due to the stability of the five-membered ring formed upon chelation. lisanagy.com The interaction between As(III) and DMSA is strong, as indicated by negative enthalpy changes, suggesting a robust bond formation likely involving the two thiol groups. mdpi.com

Cadmium (Cd): DMSA forms complexes with cadmium, and the stability of the Cd-DMSA complex is considered high. nih.gov At a physiological pH of 7.4, the main species of the meso-DMSA chelate in solution is CdL, with a smaller concentration of HCdL. uc.pt However, at a lower pH, such as that found in the kidneys (around 5.5), a significant amount of free cadmium may be present if the DMSA concentration is not sufficient, which has implications for potential renal toxicity during chelation therapy. uc.pt

The stability of DMSA complexes with some divalent metal ions has been reported to follow the order: Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺, with the cadmium complex being the most stable. nih.gov

Interactive Table: Stability Constants of DMSA-Metal Complexes

| Metal Ion | Stability Constant (log K) | Complex Species | Reference |

| Lead (Pb²⁺) | 17.4 | PbL | oup.com |

| Bismuth (Bi³⁺) | 43.87 | Bi(DMSA)₂ | oup.com |

| Zinc (Zn²⁺) | - | Zn₂(DMSA)₂ (dimer) | oup.com |

Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and pH.

A critical aspect of a chelating agent's profile is its selectivity for toxic metals over essential trace elements. Disturbances in the homeostasis of essential metals can lead to adverse effects.

Copper (Cu): DMSA can alter copper metabolism. While it is generally considered to have a lower impact on essential metals compared to older chelating agents, some studies indicate that DMSA treatment can increase the excretion of copper. nih.gov

Zinc (Zn): Zinc is another essential trace element that can be affected by DMSA. The zinc-DMSA system is dominated by the formation of a Zn₂(DMSA)₂ dimer. oup.com DMSA administration can increase the urinary excretion of zinc, which may necessitate monitoring and supplementation. nih.gov

The interaction with essential elements like copper and zinc is an important consideration in the clinical application of DMSA.

DMSA's chelating ability extends beyond the classic heavy metals.

Platinum (Pt): Platinum is used in some chemotherapy drugs, and DMSA has been investigated for its potential to chelate this metal. Esters of DMSA have been shown to increase the biliary excretion of platinum in animal studies.

Tungsten (W): DMSA has been reported to increase the excretion of tungsten. wikipedia.org While detailed studies on the coordination chemistry are less common than for other metals, a multinuclear NMR study has confirmed the formation of several complexes between DMSA and tungsten. However, some research suggests that standard chelation therapy with DMSA may not be effective in mobilizing tungsten from the body. lisanagy.com

Theoretical and Computational Modeling of Chelation Efficacy and Metal Binding Affinity

Theoretical and computational methods, such as Density Functional Theory (DFT), provide valuable insights into the structure, stability, and binding mechanisms of DMSA-metal complexes that can be difficult to obtain through experimental methods alone. lisanagy.com

Computational studies have been employed to:

Predict Stable Structures: Modeling helps in determining the most stable conformations of DMSA and its metal complexes. For instance, calculations have predicted the stable structure of meso-DMSA and its complexes with metal ions.

Investigate Binding Sites: Theoretical calculations can elucidate the preferred coordination sites of DMSA for different metals. Studies have explored complex formation involving the two carboxyl groups (2OH), the two thiol groups (2SH), or a combination of one carboxyl and one thiol group (2OS). For some metals, the interaction is stronger when binding involves the carboxylic and thiol groups (Complex 1) compared to just the two thiol groups. wikipedia.org

Analyze Charge Transfer and Bond Nature: Natural Bond Orbital (NBO) analysis can reveal the extent of charge transfer from the ligand (DMSA) to the metal ion during complexation. wikipedia.org Quantum Theory of Atoms in Molecules (QTAIM) analysis can differentiate the nature of the metal-ligand bond, indicating, for example, that covalent interactions are the driving force in DMSA-Pb²⁺ complex formation, while electrostatic interactions are more dominant for DMSA complexes with Cd²⁺ and Hg²⁺.

Estimate Binding and Stabilization Energies: The binding energy and stabilization energy of DMSA-metal complexes can be calculated to predict their stability. A higher stabilization energy generally corresponds to a more stable complex and potentially higher selectivity of the chelator for that metal ion. wikipedia.org

These computational approaches complement experimental data and contribute to a more comprehensive understanding of DMSA's chelation efficacy and the rational design of new and improved chelating agents. lisanagy.com

Pre Clinical Investigations and in Vitro Studies of Dmsa

Efficacy Assessment in Experimental Animal Models

Animal studies have been crucial in demonstrating the effectiveness of DMSA in mobilizing and promoting the excretion of heavy metals, as well as understanding the subsequent distribution of these metals within the body.

Studies in various animal models, including rodents (mice and rats) and lagomorphs (rabbits), have consistently shown that DMSA is an effective chelator, particularly for lead, arsenic, and mercury. ijpbs.comnih.gov Administration of DMSA leads to the mobilization of metals from body tissues and significantly enhances their excretion. researchgate.net

In rats previously treated with lead acetate, the administration of a DMSA-cysteine mixed disulfide, a major urinary metabolite of DMSA, was as effective as DMSA itself in increasing the urinary excretion of lead. nih.gov Studies in mice exposed to nickel chloride showed that DMSA significantly increased the urinary excretion of nickel. nih.gov When administered 30 minutes after nickel exposure, DMSA, along with other chelating agents, also enhanced the fecal excretion of the metal. nih.gov Research in mice also demonstrated that oral DMSA, when given concurrently with mercuric chloride, significantly decreased the absorption and whole-body retention of mercury. scispace.com Furthermore, both DL-DMSA and meso-DMSA were found to be equally effective in mobilizing tissue arsenic-74 (B1234236) (⁷⁴As) in rabbits. nih.gov

The kinetics of excretion have also been characterized. In lead workers given a single oral dose of DMSA, the urinary lead concentration peaked approximately two hours after administration, and cumulative excretion began to plateau at six to eight hours. researchgate.net

| Animal Model | Metal | Key Findings | Reference |

|---|---|---|---|

| Rats | Lead (Pb) | DMSA and its cysteine metabolite increased urinary Pb excretion. | nih.gov |

| Mice | Nickel (Ni) | Significantly increased urinary and fecal excretion of Ni. | nih.gov |

| Mice | Mercury (Hg) | Decreased absorption and whole-body retention of ingested Hg. | scispace.com |

| Rabbits | Arsenic (As) | DL- and meso-DMSA were equally effective in mobilizing tissue arsenic. | nih.gov |

A significant aspect of DMSA's preclinical evaluation is its effect on the distribution of metals in various tissues. Studies in rodents indicate that DMSA primarily removes lead from soft tissues. ijpbs.com One major advantage noted in early studies is that DMSA does not appear to cause the redistribution of metals from one organ to another, a concern with some other chelating agents. ijpbs.com

In a comparative study in mice, DMSA was effective in mobilizing nickel from the kidneys, liver, lungs, and testes 24 hours after nickel treatment. nih.gov Importantly, unlike some other dithiocarbamates, DMSA did not cause a redistribution of nickel to the brain. nih.gov Similarly, for lead, DMSA is thought to mobilize the metal from storage sites that are most relevant to its health effects. researchgate.net While it is an effective chelator for lead in soft tissues like the kidney, liver, and brain, animal studies suggest it is unable to chelate lead from bones. ijpbs.comnih.gov

However, some research indicates potential complexities. One study noted that DMSA treatment after inorganic mercury exposure could lead to an increased elevation of mercury into motor axons, possibly due to the redistribution of mercury mobilized from non-neural tissues like the kidneys and liver. nih.gov Despite this, DMSA is considered to indirectly reduce the methylmercury (B97897) burden in the brain by altering the brain-to-blood equilibrium. researchgate.net

| Animal Model | Metal | Tissue with Decreased Metal Concentration | Notes on Redistribution | Reference |

|---|---|---|---|---|

| Rodents | Lead (Pb) | Soft tissues (kidney, liver, brain) | Unable to chelate lead from bone. | ijpbs.comnih.gov |

| Mice | Nickel (Ni) | Kidney, liver, lung, testes | No redistribution to the brain was observed. | nih.gov |

| Animal Models | Mercury (Hg) | Kidneys, liver (mobilization) | Potential for redistribution to motor axons; indirectly reduces brain burden. | nih.govresearchgate.net |

Cellular and Biochemical Modulatory Effects

Beyond its direct chelating action, DMSA exhibits several effects at the cellular and biochemical levels, influencing endogenous molecules and enzymatic pathways.

The mechanism of DMSA's action is rooted in its structure as a dithiol compound, containing two sulfhydryl (-SH) groups. scispace.com These groups have a high affinity for heavy metals, allowing DMSA to compete with endogenous thiol-containing molecules for binding to these metals. scispace.comnih.gov Trivalent arsenicals, for instance, exert their toxicity by interacting with sulfhydryl groups in proteins. nih.gov DMSA can effectively bind to these metals, forming a stable complex that can then be excreted. researchgate.net

Once in the bloodstream, about 95% of DMSA becomes protein-bound, primarily to albumin. nih.gov This binding likely involves one of its sulfhydryl groups forming a disulfide linkage with a cysteine residue on the protein, leaving the other sulfhydryl group available to chelate metals. nih.gov This is a form of competitive interaction, as endogenous non-protein thiols like glutathione (B108866) (GSH) and cysteine also bind to metals. nih.gov The DMSA-metal complex is water-soluble and can be transported out of cells and eliminated from the body. nih.gov In humans, a major urinary metabolite is a mixed disulfide formed between DMSA and two molecules of cysteine, further highlighting the interaction with endogenous thiols. nih.gov

Heavy metals like arsenic are known to inhibit critical enzymes by binding to their sulfhydryl groups. nih.gov The pyruvate (B1213749) dehydrogenase complex (PDC), a key multi-enzyme complex linking glycolysis to the citric acid cycle, is a notable target. wikipedia.orge-dmj.org Arsenite inhibits the PDC, disrupting cellular respiration. nih.gov

In vitro studies using mouse kidney preparations have shown that both DL-DMSA and meso-DMSA are equally effective at preventing or reversing the arsenite-induced inhibition of the pyruvate dehydrogenase complex. nih.gov In vivo experiments in mice also demonstrated DMSA's ability to reverse the inhibition of PDH activity caused by a lethal dose of sodium arsenite. nih.gov In this in vivo context, DL-DMSA was found to be superior to meso-DMSA in reversing the enzyme's inhibition. nih.gov This demonstrates that DMSA's chelation of arsenic can restore the function of vital enzymes that are inhibited by the metal.

Heavy metal toxicity is strongly associated with the induction of oxidative stress, a state where the balance between pro-oxidants and antioxidants is disrupted. meddocsonline.orgresearchgate.net Studies in animal models have provided mechanistic insights into how DMSA can mitigate these effects.

In rats exposed to arsenic, DMSA treatment was shown to counteract the depletion of glutathione (GSH), a critical endogenous antioxidant, and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the liver. nih.govdovepress.com It also helped restore the activity of antioxidant enzymes like catalase and glutathione reductase. dovepress.com Similarly, in lead-exposed mice, DMSA treatment reduced lead levels in the blood, liver, and brain, which was accompanied by an increase in GSH levels and a decrease in oxidized glutathione (GSSG) and MDA in both liver and brain samples. nih.gov

These findings suggest that DMSA mitigates oxidative stress through two primary mechanisms: directly, by removing the causative agent (the heavy metal), and indirectly, by helping to restore the cell's own antioxidant defense systems that were compromised by the metal's toxicity. nih.govnih.gov Combined therapy of DMSA with antioxidants like N-acetylcysteine (NAC) has been shown in some studies to be even more effective in reversing many of the parameters indicative of arsenic-induced oxidative stress in rats. nih.gov

| Animal Model | Toxin | Effect on Glutathione (GSH) | Effect on Malondialdehyde (MDA) | Effect on Antioxidant Enzymes | Reference |

|---|---|---|---|---|---|

| Rats | Arsenic | Counteracted depletion | Reduced levels in liver | Helped restore catalase and glutathione reductase activity | nih.govdovepress.com |

| Mice | Lead | Increased levels | Decreased levels in liver and brain | Not specified | nih.gov |

Comparative Pre-clinical Efficacy of DMSA with Other Chelating Agents

Pre-clinical studies are fundamental in establishing the efficacy and relative performance of chelating agents. In this context, Dimercaptosuccinic acid (DMSA) has been extensively evaluated against other well-known chelators, providing a basis for its clinical application in heavy metal poisoning.

DMSA, a water-soluble analog of dimercaprol (B125519) (BAL), was developed to offer a safer and more convenient alternative to the often painful and toxic BAL injections. nih.govannualreviews.org Pre-clinical evidence consistently demonstrates DMSA's superior therapeutic index and lower toxicity compared to BAL. annualreviews.orgresearchgate.net Unlike BAL, DMSA does not redistribute arsenic or mercury to the brain, a significant advantage in preventing further neurological damage. annualreviews.org In studies on rats with mercuric chloride-induced nephrotoxicity, DMSA was more effective than BAL at increasing the urinary excretion of mercury and reducing its concentration in the kidneys. mdpi.com

When compared with Ethylenediaminetetraacetic acid (EDTA), pre-clinical findings indicate that DMSA has a different efficacy profile for various metals. In cases of lead poisoning, DMSA is generally considered more effective at removing lead from soft tissues and the brain. ekb.eg In contrast, EDTA is more effective at reducing lead in bones. tandfonline.com Studies in rats have shown that oral DMSA is more effective than EDTA in reducing lead levels in the brain, blood, liver, and kidneys. researchgate.net Furthermore, some research suggests that EDTA might slightly increase lead accumulation in these organs under certain conditions. researchgate.net While both DMSA and EDTA can deplete essential minerals, EDTA has a more significant effect on zinc levels. tandfonline.com In a study comparing oral DMSA with intravenous EDTA for the chelation of various toxic metals, DMSA was found to be more efficient in removing lead and arsenic. nih.gov The efficacy for aluminum was comparable, while DMSA was less efficient than high concentrations of EDTA for cadmium removal. nih.govCurrent time information in IN.

Comparative Efficacy of DMSA, BAL, and EDTA in Pre-clinical Models

| Chelating Agent | Target Metal(s) | Key Pre-clinical Findings | Reference(s) |

|---|---|---|---|

| DMSA | Lead, Mercury, Arsenic | More effective than BAL and EDTA for lead in soft tissues and brain. Does not redistribute mercury or arsenic to the brain. Lower toxicity than BAL. | mdpi.comekb.egtandfonline.comresearchgate.netnih.gov |

| Dimercaprol (BAL) | Arsenic, Mercury, Lead | Less effective and more toxic than DMSA. Can redistribute arsenic and mercury to the brain. | annualreviews.orgmdpi.com |

| EDTA | Lead, Cadmium | More effective than DMSA for lead in bones and for cadmium at high concentrations. Less effective for lead in the brain. Can cause significant zinc depletion. | tandfonline.comresearchgate.netnih.gov |

Both DMSA and Dimercaptopropanesulfonic acid (DMPS) are water-soluble derivatives of BAL and are considered effective antidotes for heavy metal poisoning. annualreviews.org Pre-clinical studies have shown that both compounds are significantly less toxic than BAL. annualreviews.org In terms of acute toxicity in mice, DMSA has a higher LD50 (lethal dose, 50%) than DMPS, indicating a lower acute toxicity. annualreviews.orgmdpi.com Specifically, the intraperitoneal LD50 in mice for meso-DMSA was found to be 13.73 mmol/kg, whereas for DL-DMPS it was approximately 6.53 mmol/kg. annualreviews.org

In animal models of arsenic poisoning, both DMSA and DMPS have demonstrated protective effects. annualreviews.org The therapeutic index of DMSA against sodium arsenite in mice was found to be almost three times greater than that of DMPS. annualreviews.org However, other studies have indicated that DMPS may be more potent in reversing the arsenite-induced inhibition of the pyruvate dehydrogenase complex. researchgate.net For mercury poisoning, pre-clinical data in rats suggest that DMPS is more potent than DMSA in reducing the mercury content in the kidneys after acute exposure to mercuric chloride. researchgate.net In a study on lead-exposed rats, both DMSA and DMPS showed positive effects, but DMSA was found to have a better effect in reducing lead levels in the liver, kidney, and brain over a longer period. ekb.eg

Comparative Efficacy and Toxicity of DMSA and DMPS in Pre-clinical Studies

| Parameter | DMSA | DMPS | Reference(s) |

|---|---|---|---|

| Primary Target Metals | Lead, Arsenic, Mercury | Mercury, Arsenic, Lead | annualreviews.orgresearchgate.netekb.eg |

| Acute Toxicity (LD50 i.p. in mice) | 13.73 mmol/kg (meso-DMSA) | ~6.53 mmol/kg (DL-DMPS) | annualreviews.org |

| Therapeutic Index (vs. Arsenite) | Higher (approx. 3x that of DMPS) | Lower | annualreviews.org |

| Efficacy in Lead Poisoning (rats) | Better long-term reduction in liver, kidney, and brain | Positive effects, but less sustained than DMSA | ekb.eg |

| Efficacy in Mercury Poisoning (rats) | Effective | More potent in reducing kidney mercury content | researchgate.net |

Advanced DMSA Formulations in Pre-clinical Research

To enhance the therapeutic efficacy and overcome some limitations of DMSA, such as its inability to cross cell membranes effectively, researchers have been exploring advanced formulations, including nanoparticles. nih.gov

The encapsulation of DMSA or its derivatives into polymeric nanoparticles represents a promising strategy to improve its pharmacokinetic profile and metal sequestration capabilities. In one pre-clinical study, a DMSA monoester (monoisoamyl DMSA or MiADMSA) was encapsulated in polymeric nanoparticles. nih.gov This nano-formulation was evaluated in Swiss albino mice exposed to sodium arsenite. The results demonstrated that the MiADMSA-encapsulated nanoparticles had an enhanced chelating potential compared to the bulk form of MiADMSA. nih.gov This was evidenced by a more effective reversal of biochemical markers of oxidative stress and a more efficient removal of arsenic from the blood and tissues, including the brain and liver. nih.gov Histopathological analysis also confirmed the superior therapeutic efficacy of this nano-formulation in mitigating arsenic toxicity. nih.gov Another study constructed a long-cycle, slow-release nanodrug delivery system by coating red blood cell membranes onto DMSA-polylactic acid glycolic acid copolymer nanoparticles. In animal tests, this formulation significantly extended the drug's circulation time and improved the survival rate of mice with chronic lead poisoning. researchgate.net

In the realm of environmental science, DMSA-coated nanoparticles have been investigated for their potential in remediating heavy metal contamination. Superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with DMSA have shown to be effective sorbents for various toxic metals. Current time information in IN. These DMSA-coated nanoparticles exhibit a high capacity and selectivity for heavy metals such as mercury, lead, and cadmium. mdpi.com The thiol groups on the DMSA coating directly and effectively bind with heavy metal ions to form stable metal-sulfur complexes. mdpi.comrsc.org

Pre-clinical research in this area often involves testing the efficacy of these nanoparticles in removing heavy metals from aqueous systems. For instance, DMSA-coated iron oxide nanoparticles have been shown to remove 99% of lead from a solution within a minute. Current time information in IN. Their performance has been found to be significantly superior to conventional resin-based sorbents. mdpi.com Furthermore, long-term in vivo studies in rats with DMSA-coated magnetic nanoparticles have been conducted to assess their toxicity and biodistribution, providing crucial safety data for potential future applications. mdpi.comnih.gov These studies have shown that at certain doses, the nanoparticles did not cause serious long-term damage to the health of the rats. nih.gov

Analytical Methodologies for Sodium Dimercaptosuccinate and Its Complexes

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of DMSA, providing robust methods for separating it from impurities, degradation products, and other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like DMSA. wikipedia.org It offers high resolution and sensitivity for the separation, identification, and quantification of DMSA and its related substances.

Methodology and Findings:

Studies have utilized reversed-phase HPLC with various column and mobile phase combinations to achieve effective separation. For instance, a Shim-Pack VP-ODS analytical column (150 mm × 4.6 mm; 5 μm) with a gradient elution method has proven effective for separating DMSA from its degradation products. nih.gov The degradation of DMSA is influenced by factors such as pH. Under alkaline conditions, DMSA can degrade into dimers and trimers, which can be identified using HPLC coupled with mass spectrometry (LC-MS). nih.gov No degradation products were observed under acidic or neutral stress conditions. nih.gov

A common approach involves using a C18 column with a mobile phase consisting of an aqueous component and an organic modifier. For example, a gradient system of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile (B52724) has been used. akjournals.comresearchgate.net The detection is typically carried out using a UV detector.

Research has also focused on identifying the radiochemical purity of DMSA when labeled with technetium-99m (99mTc). HPLC analysis can distinguish between the desired 99mTc-DMSA complex and impurities such as free pertechnetate (B1241340) (TcO4-) and hydrolyzed-reduced 99mTc. researchgate.net The retention times of these species will differ, allowing for their quantification. researchgate.net

| Parameter | Value/Condition | Source |

| Column | Shim-Pack VP-ODS (150 mm × 4.6 mm; 5 μm) | nih.gov |

| Mobile Phase | Gradient elution | nih.gov |

| Degradation Products (Alkaline) | DMSA dimer, adduct DMSA bound to fumaric acid and dithioglucolic acid | nih.gov |

| Degradation Products (Acidic/Neutral) | None observed | nih.gov |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While DMSA itself is not sufficiently volatile for direct GC analysis, derivatization methods can be employed to convert it into a more volatile form. However, direct injection GC with a flame ionization detector (FID) is a preferred method for quantifying residual solvents like dimethyl sulfoxide (B87167) (DMSO), which may be used in the synthesis or formulation of DMSA-containing products. cancer.govnih.gov

Methodology and Findings:

For the analysis of residual solvents, a capillary column such as an Elite 624 is often used. cancer.govnih.gov The sample is typically diluted in a suitable solvent, like methanol (B129727), and injected directly into the GC. cancer.govnih.gov The FID provides high sensitivity for organic compounds.

While direct GC analysis of DMSA is not common, GC-based methods have been developed for the determination of DMSA in biological matrices. These methods often involve a derivatization step to increase the volatility and thermal stability of the analyte.

| Parameter | Value/Condition | Source |

| Technique | Direct injection gas chromatography with flame ionization detection (FID) | cancer.govnih.gov |

| Application | Quantification of residual solvents (e.g., DMSO) | cancer.govnih.gov |

| Column | Elite 624 (Crossbond 6% cyanopropyl phenyl 94% dimethylpolysiloxane) | cancer.govnih.gov |

| Diluent | Methanol | cancer.govnih.gov |

Electrophoretic Approaches for DMSA Detection (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Methodology and Findings:

CE has been successfully employed for the analysis of DMSA and its enantiomers. researchgate.net The technique is particularly useful for separating charged molecules and can provide information about the charge and size of the analytes. clinicallab.com In CE, a fused silica (B1680970) capillary is filled with a background electrolyte, and a high voltage is applied across the capillary. clinicallab.com The analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. nih.gov

For the analysis of 99mTc-DMSA complexes, capillary electrophoresis has been used to characterize the complex, revealing a single signal and an effective complex charge of -5 at physiological pH. akjournals.com However, it has been noted that electrophoresis over a wide pH range failed to distinguish between 99mTc(V)DMSA and [99TcO(DMSA)2]−, suggesting they share similar ionizable groups. snmjournals.org

| Parameter | Value/Condition | Source |

| Technique | Capillary Electrophoresis (CE) | wikipedia.orgresearchgate.net |

| Application | Analysis of DMSA and its enantiomers, characterization of 99mTc-DMSA complexes | akjournals.comresearchgate.net |

| Finding for 99mTc-DMSA | Single signal detected, effective complex charge of -5 at physiological pH | akjournals.com |

| Limitation | Failed to distinguish between 99mTc(V)DMSA and [99TcO(DMSA)2]− | snmjournals.org |

Spectroscopic Characterization of DMSA and its Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding of DMSA and its metal complexes. Methods like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the electronic transitions, functional groups, and molecular structure.

Methodology and Findings:

UV-Vis Spectroscopy: The UV-Vis spectrum of DMSA shows a maximum absorbance at around 231 nm. researchgate.net Upon complexation with metal ions, shifts in the absorption peaks can be observed. For instance, the complexation of DMSA with zinc oxide nanoparticles (ZnONPs) results in a blue shift of the maximum absorption wavelength. researchgate.net The formation of a Ni(II)-DMSA complex exhibits an absorption peak at 270 nm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In DMSA, characteristic peaks for the thiol (S-H) and carboxylic acid (C=O and O-H) groups are observed. researchgate.netresearchgate.net Upon complexation with metals, changes in the positions and intensities of these peaks, particularly the disappearance or shifting of the S-H and O-H stretching vibrations, indicate the coordination of these groups to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy provides detailed information about the structure of DMSA and its complexes. The spectrum of DMSA shows distinct signals for the protons in the molecule. The formation of metal complexes, such as with technetium, can lead to the appearance of multiple signals, indicating the presence of different isomers. akjournals.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and structure of DMSA complexes. It has been used to characterize a bimetallic Ag4Ni2(DMSA)4 cluster. nih.gov

| Spectroscopic Technique | Application for DMSA and its Complexes | Key Findings | Source |

| UV-Vis Spectroscopy | Studying complex formation | DMSA λmax at 231 nm; shifts upon complexation (e.g., blue shift with ZnONPs, peak at 270 nm with Ni(II)). | researchgate.net |

| Infrared (IR) Spectroscopy | Identifying functional group coordination | Disappearance or shifting of S-H and O-H peaks upon metal binding. | researchgate.netnih.gov |

| 1H-NMR Spectroscopy | Elucidating isomeric structures | Multiple signals in 99mTc-DMSA suggest the presence of isomers. | akjournals.com |

| Mass Spectrometry (ESI-MS) | Determining molecular weight and structure | Characterization of bimetallic clusters like Ag4Ni2(DMSA)4. | nih.gov |

Radiopharmaceutical Applications: Technetium-99m (Tc-99m) DMSA Complex Formation and Uptake Mechanisms

The complex of DMSA with the gamma-emitting radionuclide Technetium-99m (99mTc) is a widely used radiopharmaceutical for renal imaging. radiopaedia.org The properties and biological behavior of the 99mTc-DMSA complex are highly dependent on the preparation conditions, particularly the pH.

Complex Formation:

Trivalent 99mTc(III)-DMSA: Formed at an acidic pH (2-3), this complex is used for renal cortical imaging. nih.gov It has a high affinity for the proximal convoluted tubules of the kidneys. radiopaedia.orgnih.gov

Pentavalent 99mTc(V)-DMSA: Formed at an alkaline pH (8-9), this complex is a tumor-seeking agent. nih.govnih.gov

Uptake Mechanisms:

The mechanism of uptake for 99mTc-DMSA complexes is not fully elucidated but several pathways have been proposed.

99mTc(III)-DMSA: The uptake in the renal cortex is thought to occur via two main routes: peritubular extraction from plasma and tubular reabsorption. nih.gov Albumin has been identified as the main blood transport protein for this complex. akjournals.comresearchgate.net

99mTc(V)-DMSA: The uptake in tumor cells is linked to phosphate (B84403) uptake and the activation of kinase pathways, suggesting it could act as a surrogate marker for cell proliferation. nih.govnih.gov One proposed mechanism involves the entry into cancer cells via type III NaPi co-transporters. akjournals.com

| Complex | Preparation pH | Primary Application | Proposed Uptake Mechanism | Source |

| 99mTc(III)-DMSA | Acidic (2-3) | Renal cortical imaging | Peritubular extraction and tubular reabsorption; transported by albumin. | akjournals.comradiopaedia.orgnih.gov |

| 99mTc(V)-DMSA | Alkaline (8-9) | Tumor imaging | Linked to phosphate uptake, kinase pathway activation, and type III NaPi co-transporters. | akjournals.comnih.govnih.gov |

Emerging Research Frontiers and Future Directions for Dmsa

Development of Next-Generation DMSA Analogues with Tailored Pharmacological Profiles

A significant limitation of DMSA is its hydrophilic nature, which confines its distribution to the extracellular space and restricts its ability to chelate heavy metals from within cells. acs.orgresearchgate.netnih.gov To address this, research has focused on developing lipophilic analogues of DMSA that can more readily cross cell membranes.

One promising strategy involves the synthesis of DMSA monoesters. nih.gov By undergoing controlled esterification, DMSA can be converted into derivatives that are more lipophilic. nih.gov Examples of these next-generation analogues include monoisoamyl DMSA (MiADMSA), monomethyl DMSA (MmDMSA), and monocyclohexyl DMSA (MchDMSA). nih.govnih.gov These compounds have demonstrated superior efficacy in mobilizing heavy metals compared to the parent DMSA molecule. nih.gov

Studies have shown that monoalkyl esters of DMSA can significantly reduce lead concentrations in animal models, with reductions ranging from 54% to 75% compared to DMSA's 52%. nih.gov The enhanced effectiveness of these analogues is attributed to their ability to access intracellular metal deposits. researchgate.netnih.govtaylorandfrancis.com Specifically, MiADMSA, a C5 branched-chain alkyl monoester, has been identified as a potent lipophilic chelator. acs.orgnih.gov It has shown considerable promise not only for treating arsenic poisoning but also for chelating other heavy metals such as lead, mercury, and cadmium. acs.orgresearchgate.netnih.gov Research suggests that MiADMSA is more effective than DMSA in reducing the body's burden of arsenic in both acute and sub-chronic intoxication scenarios. researchgate.net Furthermore, combining DMSA with its more lipophilic analogues, like MiADMSA, has shown improved efficiency in reducing arsenic levels and mitigating oxidative stress. researchgate.net The development of these lipophilic monoesters represents a significant step toward creating more effective treatments for heavy metal toxicity. nih.gov To further enhance therapeutic efficacy, research has also explored the nanoencapsulation of DMSA monoesters like MiADMSA, which can improve their circulation time and ability to remove heavy metals from tissues like the brain and liver. nih.gov

Table 1: Comparison of DMSA and its Monoester Analogues

| Feature | DMSA | Monoester Analogues (e.g., MiADMSA, MchDMSA) |

|---|---|---|

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) |

| Cellular Access | Primarily extracellular | Can cross cell membranes (intracellular access) |

| Reported Efficacy | Effective for extracellular metal chelation | Higher efficacy in reducing tissue metal burden |

| Examples | meso-2,3-dimercaptosuccinic acid | Monoisoamyl DMSA (MiADMSA), Monomethyl DMSA (MmDMSA), Monocyclohexyl DMSA (MchDMSA) |

Application of Computational Chemistry in DMSA-Metal Binding Prediction and Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of DMSA-metal interactions at the molecular level. researchgate.netnih.govmdpi.com These theoretical methods allow researchers to predict the stable structures of DMSA-metal complexes, calculate their binding energies, and elucidate the mechanisms of chelation. researchgate.netnih.govresearchgate.net

DFT calculations have been employed to investigate the complex formation between DMSA and various toxic metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). researchgate.net These studies analyze parameters such as binding energy, charge transfer, and bond lengths to determine the strength and nature of the interaction. researchgate.netmdpi.com For instance, computational analyses have revealed that covalent interactions are the primary driving force in the formation of DMSA-Pb²⁺ complexes, whereas electrostatic interactions are more significant for DMSA's binding with Cd²⁺ and Hg²⁺. researchgate.net Such insights are crucial for understanding the selectivity of DMSA for different metals.

Furthermore, computational models are pivotal in the rational design of new, more effective chelating agents based on the DMSA scaffold. nih.govstanford.eduacs.orgacs.org By simulating how modifications to the DMSA molecule affect its binding affinity and selectivity for specific metals, scientists can design "custom chelators" with tailored properties. nih.govstanford.edu For example, after computational studies suggested that DMSA and its counterpart DMPS may not form true chelate complexes with mercuric ions, researchers have used these findings to outline design criteria for improved mercury-specific chelators. nih.govstanford.eduresearchgate.net Kinetic modeling is another computational approach used to simulate the behavior of DMSA in the human body, which can help in predicting its efficacy in treating lead poisoning. nih.gov

Table 2: Application of Computational Methods in DMSA Research

| Computational Method | Application in DMSA Research | Key Findings/Goals |

|---|---|---|

| Density Functional Theory (DFT) | Investigating DMSA-metal complex formation. | Predicts binding energies, stable structures, and interaction mechanisms (covalent vs. electrostatic). researchgate.netmdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds in DMSA-metal complexes. | Reveals the driving forces behind complex formation for different metals. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Studying charge transfer between DMSA and metal ions. | Shows effective charge transfer from sulfur and oxygen atoms of DMSA to the metal. researchgate.net |

| Kinetic Modeling | Simulating the pharmacokinetics of DMSA in the body. | Develops models to predict plasma and urine concentrations of DMSA. nih.gov |

| Rational Drug Design | Designing novel chelators based on the DMSA structure. | Aims to create "custom chelators" with enhanced specificity and efficacy for target metals like mercury. stanford.edu |

Investigation of DMSA in Advanced Materials Science (e.g., Nanomaterials functionalization for environmental applications)

The chelating properties of DMSA have found innovative applications beyond medicine, particularly in the field of materials science for environmental remediation. DMSA is widely used to functionalize the surface of various nanomaterials, enhancing their ability to capture and remove heavy metals from contaminated water. bohrium.comthaiscience.info

A prominent application is the coating of superparamagnetic iron oxide nanoparticles (Fe₃O₄ MNPs) with DMSA. bohrium.comnih.gov The thiol and carboxyl groups of DMSA provide abundant active sites on the nanoparticle surface for binding heavy metal ions. bohrium.com These DMSA-functionalized MNPs have shown high efficiency in the simultaneous removal of multiple heavy metals, including lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺), from aqueous solutions. bohrium.com The magnetic nature of the iron oxide core allows for easy separation of the nanoparticles from water after the adsorption process. thaiscience.info Studies have demonstrated that DMSA-coated Fe₃O₄ nanoparticles have a significantly higher adsorption capacity for metals like mercury and lead compared to conventional sorbents. thaiscience.inforsc.org These materials can be tailored for selective adsorption; for instance, DMSA-coated silica-iron oxide nanoparticles (DMSA@SiO₂@Fe₃O₄) have been developed for the selective removal of copper. researchgate.net

DMSA's utility in materials science also extends to the synthesis of quantum dots (QDs). It can act as both a sulfur source and a biocompatible capping agent in the aqueous synthesis of cadmium sulfide (B99878) (CdS) and silver sulfide (Ag₂S) quantum dots. mdpi.comresearchgate.net These DMSA-capped QDs are valuable for bioimaging applications due to their low cytotoxicity. researchgate.net

Another area of research is the functionalization of gold nanorods (GNRs) with DMSA to create highly sensitive colorimetric sensors for detecting heavy metals like arsenic. researchgate.netacs.org The GNR-PEG-DMSA sensor, for example, can detect both arsenite (As³⁺) and arsenate (As⁵⁺) at concentrations as low as 1.0 ppb. acs.org This technology has been adapted for use on paper strips, offering a portable and field-ready method for screening arsenic contamination in groundwater. researchgate.netacs.org

Table 3: DMSA in Advanced Materials for Environmental Applications

| Nanomaterial | Functionalization/Role of DMSA | Application |

|---|---|---|

| Iron Oxide Nanoparticles (Fe₃O₄) | Surface coating to provide binding sites (-SH, -COOH). | Adsorption and removal of heavy metals (e.g., Pb, Cd, Ni, Hg, Cu) from water. bohrium.comnih.gov |

| Gold Nanorods (GNRs) | Surface functionalization to create a selective sensor. | Colorimetric detection of arsenic (As³⁺ and As⁵⁺) in water. researchgate.netacs.org |

| Cadmium Sulfide (CdS) Quantum Dots | Acts as a sulfur source and capping agent during synthesis. | Biocompatible quantum dots for bioimaging. researchgate.net |

| Silver Sulfide (Ag₂S) Quantum Dots | Capping agent to provide biocompatibility. | Biocompatible quantum dots for intracellular imaging. mdpi.com |

| Polystyrene Resin | Functionalization of the resin surface. | Preconcentration and determination of trace heavy metals (Hg, Pb, Cd). mdpi.com |

Q & A

Basic Research Questions

Q. What standardized protocols exist for assessing DMS efficacy in heavy metal chelation, and how can researchers ensure reproducibility across experimental models?

- Methodological Answer :

- In vitro models : Use standardized cell lines (e.g., hepatocytes or renal cells) exposed to heavy metals (e.g., Pb²⁺, Hg²⁺) at clinically relevant concentrations. Measure metal uptake reduction via inductively coupled plasma mass spectrometry (ICP-MS) pre- and post-DMS treatment .

- In vivo models : Employ rodent models (e.g., Sprague-Dawley rats) with induced metal toxicity. Administer DMS intravenously at 50–100 mg/kg and monitor urinary metal excretion over 24 hours. Include control groups receiving saline or alternative chelators (e.g., EDTA) .

- Key Considerations : Validate purity of DMS batches (≥95% by HPLC) and account for species-specific pharmacokinetics (e.g., faster renal clearance in rodents vs. humans) .

Q. How should researchers design studies to evaluate DMS stability in diagnostic radiopharmaceutical formulations?

- Methodological Answer :

- Formulation Stability : Prepare 99mTc-DMSA (technetium-labeled DMS) and assess radiochemical purity (>95%) via thin-layer chromatography (TLC) under varying pH (5–8) and temperature (4–25°C) conditions .

- Biodistribution Studies : Use murine models to track 99mTc-DMSA uptake in target organs (e.g., kidneys) via single-photon emission computed tomography (SPECT). Compare results with alternative agents (e.g., 99mTc-DTPA) .

- Data Interpretation : Report decay-corrected radioactivity counts and account for colloid formation in acidic environments, which may alter biodistribution .

Advanced Research Questions

Q. What molecular mechanisms underlie DMS’s selectivity for specific metal ions (e.g., Cu²⁺ in Wilson’s disease), and how can this inform therapeutic optimization?

- Methodological Answer :

- Structural Analysis : Use X-ray crystallography or NMR to study DMS–metal complexes. The two adjacent thiol groups (-SH) in DMS form stable, five-membered rings with Cu²⁺ and As³⁺, but weaker bonds with Zn²⁺ .

- Competitive Binding Assays : Compare DMS’s affinity (log K values) for Cu²⁺ vs. Zn²⁺ using isothermal titration calorimetry (ITC). For example, DMS binds Cu²⁺ with log K ≈ 18.8, whereas Zn²⁺ log K ≈ 14.2 .

- Clinical Implications : In Wilson’s disease, combine DMS with zinc supplements to prevent Cu reabsorption while avoiding Zn depletion .

Q. How can conflicting data on DMS pharmacokinetics (e.g., half-life variability) be reconciled across species and patient populations?

- Methodological Answer :

- Population Pharmacokinetics (PopPK) : Conduct meta-analyses of human trials (n ≥ 100) to identify covariates (e.g., renal function, age) affecting clearance. For example, DMS’s half-life ranges from 4 hours (healthy adults) to 8 hours (renal impairment) .

- Cross-Species Modeling : Use allometric scaling to extrapolate rodent data to humans. Adjust for differences in plasma protein binding (e.g., 65% in humans vs. 45% in rats) .

- Contradiction Resolution : Address outliers by re-evaluating dosing protocols (e.g., bolus vs. infusion) and bioanalytical methods (e.g., LC-MS vs. colorimetry) .

Q. What strategies mitigate oxidative stress induced by DMS–metal complexes in long-term chelation therapy?

- Methodological Answer :

- Redox Profiling : Measure reactive oxygen species (ROS) in DMS-treated cell lines using fluorescent probes (e.g., DCFH-DA). Co-administer antioxidants (e.g., N-acetylcysteine) if ROS levels exceed 20% baseline .

- Animal Studies : Monitor glutathione (GSH) levels in liver tissues of Cu-overloaded rats treated with DMS. Supplement with selenium (Se) to enhance endogenous antioxidant capacity .

- Clinical Monitoring : In Wilson’s disease patients, track serum malondialdehyde (MDA) as a lipid peroxidation marker during DMS therapy .

Key Research Gaps and Recommendations

- Mechanistic Studies : Elucidate DMS’s role in modulating copper-transporting ATPases (e.g., ATP7B) via gene expression profiling .

- Combination Therapies : Explore synergies between DMS and traditional Chinese medicine (e.g., Gandou Decoction) in Wilson’s disease using randomized controlled trials (RCTs) .

- Diagnostic Innovations : Develop 68Ga-labeled DMS analogs for positron emission tomography (PET) to improve spatial resolution in metal uptake imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.